molecular formula C15H11NO B2822608 4-Benzoyl-1H-indole CAS No. 134977-98-3

4-Benzoyl-1H-indole

Cat. No.: B2822608
CAS No.: 134977-98-3
M. Wt: 221.259
InChI Key: UHUZJORSZJFKEL-UHFFFAOYSA-N
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Description

4-Benzoyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals. The benzoyl group attached to the indole ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Mechanism of Action

Target of Action

4-Benzoyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. Indole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which results in changes in the biological activities of the targets. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that this compound might interact with its targets in a way that inhibits the activity of the targets, thereby exerting its biological effects.

Biochemical Pathways

The biochemical pathways affected by this compound and their downstream effects are diverse, given the broad-spectrum biological activities of indole derivatives . For instance, indole derivatives have been known to exhibit antiviral activity, suggesting that they might affect the viral replication pathway . Similarly, their anti-inflammatory and anticancer activities suggest that they might affect the inflammatory response pathway and the cell proliferation pathway, respectively .

Result of Action

The molecular and cellular effects of the action of this compound are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . For instance, its antiviral activity suggests that it might inhibit viral replication at the molecular level, thereby preventing the infection of new cells . Similarly, its anti-inflammatory activity suggests that it might inhibit the production of pro-inflammatory molecules, thereby reducing inflammation at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1H-indole typically involves the benzoylation of indole. One common method is the Friedel-Crafts acylation, where indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

4-Benzoyl-1H-indole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole: The parent compound, which lacks the benzoyl group.

    2-Benzoyl-1H-indole: A positional isomer with the benzoyl group at the 2-position.

    3-Benzoyl-1H-indole: Another positional isomer with the benzoyl group at the 3-position.

Uniqueness: 4-Benzoyl-1H-indole is unique due to the specific positioning of the benzoyl group at the 4-position, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different binding affinities and selectivities in biological systems compared to its isomers.

Properties

IUPAC Name

1H-indol-4-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUZJORSZJFKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134977-98-3
Record name 4-benzoyl-1H-indole
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